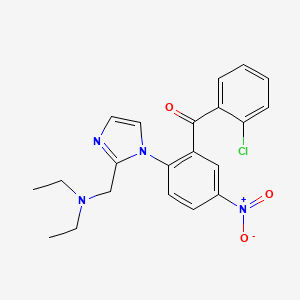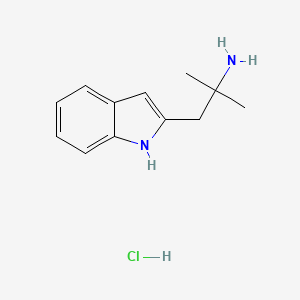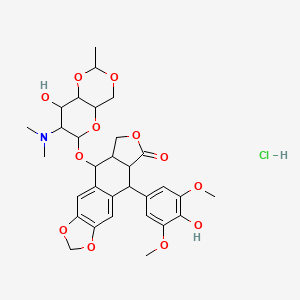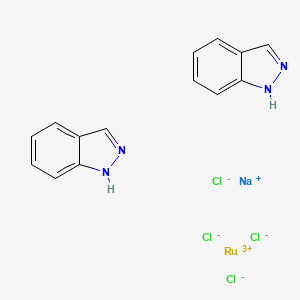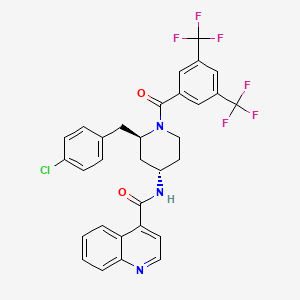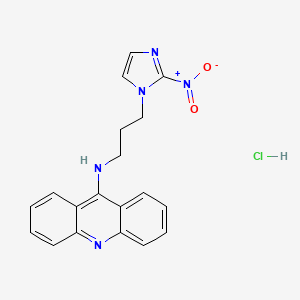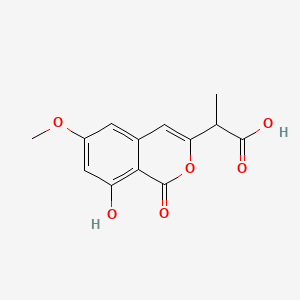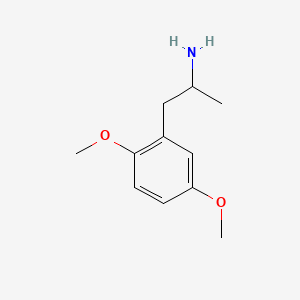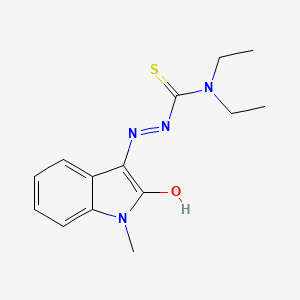
(S)-7-(3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PD-131628 是一种新型氟喹诺酮类药物,是 PD-131112 或 CI-990 的活性形式。 它主要用于对抗厌氧菌,并已显示出对多种细菌具有很高的体外活性 .
准备方法
合成路线及反应条件
PD-131628 的合成涉及将氨基吡咯烷取代的氟环丙基萘啶喹诺酮结构掺入其中。详细的合成路线和反应条件是专有的,并未公开披露。 据悉,该制备过程涉及多个化学反应步骤,包括环化和取代反应 .
工业生产方法
PD-131628 的工业生产方法尚未广泛公开。通常,此类化合物的生产涉及在受控环境中进行大规模化学合成,以确保纯度和产量。 该过程可能包括结晶、过滤和干燥等步骤,以获得最终产品 .
化学反应分析
反应类型
PD-131628 经历了各种化学反应,包括:
氧化: 此反应涉及添加氧气或去除氢气。
还原: 此反应涉及添加氢气或去除氧气。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 这些反应的条件通常涉及受控温度和 pH 值 .
主要形成的产品
这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能产生羟基化衍生物,而取代反应可能产生各种取代的喹诺酮衍生物 .
科学研究应用
PD-131628 具有多种科学研究应用,包括:
化学: 用作研究氟喹诺酮类衍生物的参考化合物。
生物学: 研究其对抗多种细菌的抗菌特性。
医学: 探索其在治疗细菌感染方面的潜在治疗应用。
工业: 用于开发新型抗菌剂
作用机制
PD-131628 通过抑制细菌 DNA 旋转酶和拓扑异构酶 IV 发挥作用,这两种酶对细菌 DNA 复制、转录和修复至关重要。 这种抑制会导致细菌 DNA 过程的破坏,最终导致细菌细胞死亡 .
相似化合物的比较
PD-131628 与环丙沙星和诺氟沙星等其他氟喹诺酮类药物进行了比较。研究发现,它对某些细菌菌株的有效性比环丙沙星和诺氟沙星高 2 到 4 倍。 与其他氟喹诺酮类药物不同,PD-131628 不表现出与其他氟喹诺酮类药物的交叉耐药性,使其成为对抗细菌感染的独特而有价值的化合物 .
类似化合物的列表
- 环丙沙星
- 诺氟沙星
- 左氧氟沙星
- 莫西沙星
属性
CAS 编号 |
127967-03-7 |
|---|---|
分子式 |
C16H17FN4O3 |
分子量 |
332.33 g/mol |
IUPAC 名称 |
7-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H17FN4O3/c17-12-5-10-13(22)11(16(23)24)7-21(9-1-2-9)14(10)19-15(12)20-4-3-8(18)6-20/h5,7-9H,1-4,6,18H2,(H,23,24)/t8-/m0/s1 |
InChI 键 |
MUKSDTOOLRNSIO-QMMMGPOBSA-N |
SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(N=C32)N4CCC(C4)N)F)C(=O)O |
手性 SMILES |
C1CN(C[C@H]1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F |
规范 SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(N=C32)N4CCC(C4)N)F)C(=O)O |
外观 |
Solid powder |
Key on ui other cas no. |
127967-03-7 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
7-(3-amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid PD 131628 PD-131628 PD131628 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


